molecular formula C17H17NO3 B1582787 Coumarin 334 CAS No. 55804-67-6

Coumarin 334

Cat. No. B1582787
CAS RN: 55804-67-6
M. Wt: 283.32 g/mol
InChI Key: JBPCDMSEJVCNGV-UHFFFAOYSA-N
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Description

Coumarin 334 (C-334) is a naturally occurring compound found in a variety of plants and is used in a variety of applications. It has been studied extensively for its potential therapeutic and industrial uses.

Scientific Research Applications

Overview of Coumarin Scaffold

Coumarin, a simple scaffold widespread in nature, found in many plants, fungi, and bacteria, has garnered significant attention due to its broad range of biological activities. Its ability to interact with various enzymes and receptors makes it a versatile compound. Besides medicinal applications, coumarin finds use in agrochemicals, cosmetics, and fragrances. Its ease of synthesis and modification allows the design of new compounds for treating various diseases (Annunziata et al., 2020).

Binding with Human Serum Albumin

Studies on coumarin derivatives have shown their binding capabilities with human serum albumin (HSA). This interaction is crucial for understanding how these compounds distribute in the body, and for designing new therapeutic agents. The binding of coumarin derivatives with HSA was studied using fluorescence spectroscopy, circular dichroism, molecular docking, and dynamics simulations (Garg et al., 2013).

Anti-Inflammatory Properties

Coumarins exhibit significant anti-inflammatory properties. In a review of in vivo and in vitro experimental models, coumarins were found to inhibit various inflammatory markers like cytokines, nitric oxide, and nuclear factor-κB. These findings suggest coumarins as potential candidates for developing new anti-inflammatory drugs (Mello & Fröde, 2018).

Versatility in Medicinal Chemistry

Coumarins' role in medicinal chemistry extends to treating numerous diseases. They have been used as anticoagulants, anticancer, antioxidants, antivirals, anti-diabetics, and more. Their application as fluorescent sensors for biological systems further highlights their versatility (Pereira et al., 2018).

Coumarin Hybrids

Coumarin hybrids, developed through molecular hybridization, exhibit multiple pharmacological activities. These multifunctional compounds are potential candidates for treating multifactorial diseases like cancer, Alzheimer's, metabolic syndromes, and cardiovascular diseases (Sandhu et al., 2014).

Enzyme Inhibitors and Anticancer Agents

Coumarin sulfonamides, combining the coumarin nucleus with the sulfonamide moiety, show a wide array of biological activities including anticancer, antibacterial, and anti-viral effects. These compounds have been used in various therapeutic applications, especially in oncology (Rubab et al., 2022).

properties

IUPAC Name

5-acetyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-10(19)14-9-12-8-11-4-2-6-18-7-3-5-13(15(11)18)16(12)21-17(14)20/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPCDMSEJVCNGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9069053
Record name 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 10-acetyl-2,3,6,7-tetrahydro-
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Molecular Weight

283.32 g/mol
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Physical Description

Powder; [MSDSonline]
Record name Coumarin 334
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Product Name

Coumarin 334

CAS RN

55804-67-6
Record name Coumarin 334
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Record name Coumarin 334
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Record name Coumarin 334
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Record name 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 10-acetyl-2,3,6,7-tetrahydro-
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Record name 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 10-acetyl-2,3,6,7-tetrahydro-
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Record name 10-acetyl-2,3,6,7-tetrahydro-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one
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Record name COUMARIN 521
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
331
Citations
ES Savenko, VV Kostjukov - Chemical Papers, 2022 - Springer
… Vibronic coupling and hydrogen bonding with solvent were taken into account apparently for the first time for the analysis of the coumarin 334 excitation in an aqueous solution. Both …
Number of citations: 0 link.springer.com
DM AL-Aqmar, ZH El Gohary, HA Othman… - Dyes and …, 2019 - Elsevier
Fluorescence enhancement of laser dye Coumarin334 (Cu334) hybrid with silver (Ag) nanoparticles in 1-ethyl-3-methylimidazolium ethylsulfate [EMIM EtSO 4 ] and methanol as …
Number of citations: 5 www.sciencedirect.com
C Sowrirajan… - Journal of …, 2013 - hindawi.com
… We report here the structure of the host-guest complexes of Coumarin 334 (C334) with 𝛽-cyclodextrin (𝛽-CD) and with Chexylpyrogallol[4]arene (C-HPA) and the effect of acidity on the …
Number of citations: 7 www.hindawi.com
HA Naif, AA Saeed, MFH Al-Kadhemy - Baghdad Science Journal, 2022 - iasj.net
… The current research is a spectroscopic study of Coumarin 334 dissolved in methanol. The … As a result, the study of the optical behavior of Coumarin 334 highlighted the promising …
Number of citations: 2 www.iasj.net
CV Maridevarmath, L Naik, GH Malimath - Brazilian Journal of Physics, 2019 - Springer
The absorption and fluorescence spectra of laser dye, 10-acetyl-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one [C-334], are recorded. The ground-state …
Number of citations: 10 link.springer.com
LA Romodin, YA Vladimirov, SV Shangin… - Biophysics, 2020 - Springer
This study deals with participation of isoquinoline derivatives of coumarin in the peroxidase reaction catalyzed by the cytochrome c–cardiolipin complex. We have studied coumarin …
Number of citations: 4 link.springer.com
GB Dutt, TK Ghanty - The Journal of Physical Chemistry B, 2003 - ACS Publications
… ions influence the friction experienced by solutes with different functional groups, rotational diffusion of two structurally similar coumarins, coumarin 343 (C343) and coumarin 334 (C334)…
Number of citations: 36 pubs.acs.org
V Lopez-Avila, G Yefchak - The Open Analytical Chemistry …, 2011 - benthamopen.com
… Coumarin 334 showed a loss of CH3 to form ions at m/z 268.0974 while … Loss of a 3rd CO group was found in the spectra of Coumarin 334 and … Coumarin 334 shows a loss of CH3 …
Number of citations: 13 benthamopen.com
VA Lapina, TA Pavich, PP Pershukevich… - Journal of Physical …, 2017 - Wiley Online Library
… Normalized luminescence spectra of coumarin 334 in ethanol (1) and in the PMMA matrix in the presence of detergents Tween 40 (2), Triton Х 100 (3), and Brij 35 (4) at the …
Number of citations: 14 onlinelibrary.wiley.com
L Naik, N Deshapande, IAM Khazi… - Brazilian Journal of …, 2018 - Springer
In the present work, we have carried out energy transfer studies using newly synthesised derivatives of thiophene substituted 1,3,4-oxadiazoles namely, 2-(-4-(thiophene-3-yl)phenyl)-5-(…
Number of citations: 7 link.springer.com

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